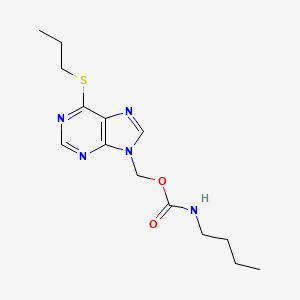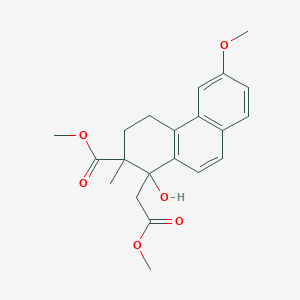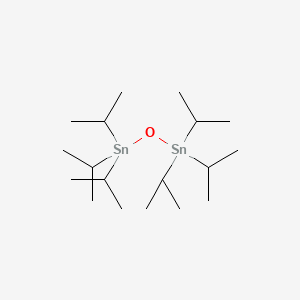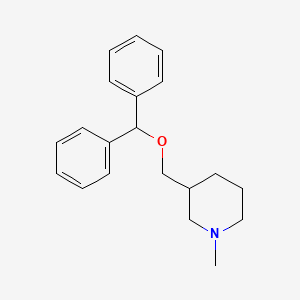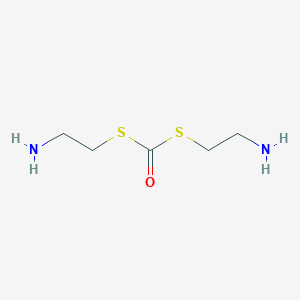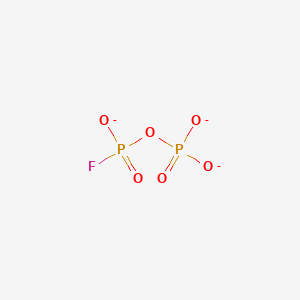![molecular formula C13H21NO2 B14716309 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one CAS No. 21964-66-9](/img/structure/B14716309.png)
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a morpholine ring attached to a cyclooctanone structure via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one typically involves the reaction of cyclooctanone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclooctanone, morpholine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Morpholin-4-yl-2-oxo-ethyl)-isoindole-1,3-dione: This compound also contains a morpholine ring and is used in similar research applications.
Cyclooctanone derivatives: Other derivatives of cyclooctanone with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is unique due to its specific combination of a morpholine ring and a cyclooctanone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
21964-66-9 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethylidene)cyclooctan-1-one |
InChI |
InChI=1S/C13H21NO2/c15-13-6-4-2-1-3-5-12(13)11-14-7-9-16-10-8-14/h11H,1-10H2 |
InChI-Schlüssel |
GKJBSUYCSBLNAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)C(=CN2CCOCC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


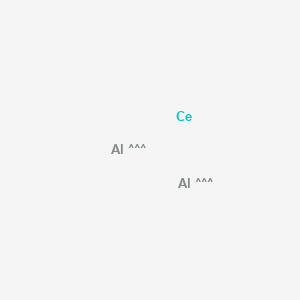
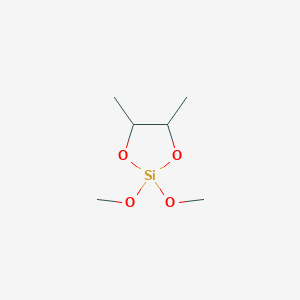
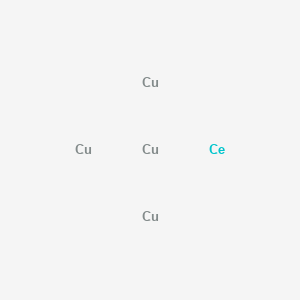
![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
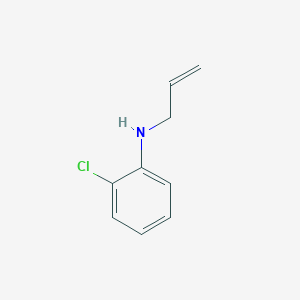
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

